(E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine
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Overview
Description
(E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This particular compound is characterized by the presence of an ethoxystyryl group attached to the xanthine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine typically involves the reaction of 1,3-diethylxanthine with 4-ethoxystyrene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in a solvent like methanol. The mixture is heated to reflux, allowing the reaction to proceed and form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxystyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted xanthine derivatives.
Scientific Research Applications
(E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulating effects on the central nervous system.
Theophylline: Another xanthine derivative used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, known for its mild stimulant effects.
Uniqueness
(E)-8-(4-Ethoxystyryl)-1,3-diethylxanthine is unique due to the presence of the ethoxystyryl group, which may impart distinct chemical and biological properties compared to other xanthine derivatives. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
155271-28-6 |
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Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O3/c1-4-22-17-16(18(24)23(5-2)19(22)25)20-15(21-17)12-9-13-7-10-14(11-8-13)26-6-3/h7-12H,4-6H2,1-3H3,(H,20,21)/b12-9+ |
InChI Key |
FJLJGKLMPHDZLH-FMIVXFBMSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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